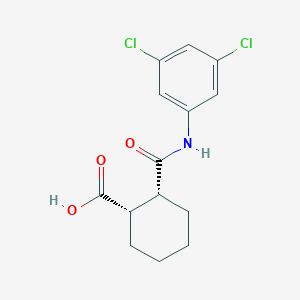
VU0155041
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
VU0155041 是一种合成有机化合物,因其作为代谢型谷氨酸受体亚型 4 (mGluR4) 的正向变构调节剂的作用而闻名。 这种化合物在神经系统疾病,特别是帕金森病的研究中显示出潜力,因为它能够调节谷氨酸神经传递 .
准备方法
合成路线和反应条件
VU0155041 是通过一系列化学反应合成的,这些反应涉及环己烷羧酸衍生物的形成。合成路线通常包括以下步骤:
环己烷环的形成: 第一步涉及环己烷环结构的形成。
官能团的引入: 将羧酸和酰胺等官能团引入环己烷环。
工业生产方法
虽然关于 this compound 的具体工业生产方法没有得到广泛的记录,但该化合物通常在研究实验室中使用标准有机合成技术生产。 生产过程涉及对反应条件的仔细控制,以确保高纯度和高产率 .
化学反应分析
反应类型
VU0155041 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成氧化衍生物。
还原: 可以进行还原反应来修饰化合物中存在的官能团。
常用试剂和条件
氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂。
还原: 通常使用氢化锂铝或硼氢化钠等还原剂。
取代: 卤化试剂,如氯或溴,用于取代反应.
形成的主要产物
科学研究应用
Parkinson's Disease
VU0155041 has demonstrated antiparkinsonian effects in preclinical rodent models. Studies have shown that it significantly decreases haloperidol-induced catalepsy and reverses reserpine-induced akinesia. The compound's efficacy is attributed to its ability to enhance mGluR4 activity, providing a novel therapeutic avenue for managing Parkinson's disease symptoms .
| Study | Model | Dose | Effect |
|---|---|---|---|
| Haloperidol-induced catalepsy | Rodent | 31-92 nmol | Significant decrease in catalepsy |
| Reserpine-induced akinesia | Rodent | 316 nmol | Significant reversal of akinesia |
Autism Spectrum Disorders
In studies involving valproic acid (VPA)-exposed rats, this compound was assessed for its ability to restore long-term potentiation (LTP) in the hippocampus. However, results indicated that this compound did not alleviate LTP impairment but instead decreased synaptic plasticity in VPA-exposed animals. This unexpected outcome suggests that while this compound interacts with mGluR4, it may also interfere with other physiological processes related to synaptic function .
| Study | Model | Dose | Effect |
|---|---|---|---|
| VPA-exposed rats | Rodent | 50 μg | Decreased PS LTP |
Fragile X Syndrome
Research has indicated that this compound can ameliorate motor learning and social deficits in Fmr1 knockout mice, a model for Fragile X syndrome. The compound restored normal synaptic function and improved behavioral outcomes in tasks assessing motor skills and social interaction .
| Study | Model | Effect |
|---|---|---|
| Fmr1 knockout mice | Rodent | Improved motor learning and social behavior |
Addiction and Reward Processing
This compound has been shown to influence reward-related behaviors by facilitating extinction learning in morphine-conditioned place preference models. Its administration reduced the extinction period required for conditioned responses, suggesting potential applications in treating addiction .
| Study | Model | Effect |
|---|---|---|
| Morphine-conditioned place preference | Rat | Reduced extinction period |
Case Study 1: Antiparkinsonian Effects
A study investigated the effects of this compound on haloperidol-induced catalepsy in rodents. The results demonstrated significant reductions in cataleptic behavior at specific doses, supporting its potential as a treatment for Parkinson's disease.
Case Study 2: Fragile X Syndrome
In a behavioral assessment involving Fmr1 knockout mice, this compound administration led to marked improvements in motor learning tasks and social interactions. This highlights its promise as a therapeutic agent for neurodevelopmental disorders.
作用机制
VU0155041 通过与代谢型谷氨酸受体亚型 4 (mGluR4) 上与谷氨酸结合位点不同的位点结合来发挥其作用。这种结合增强了受体对谷氨酸的反应,导致神经传递增强。 该化合物的作用涉及对谷氨酸通路的调节,谷氨酸通路在神经功能和疾病中起着至关重要的作用 .
相似化合物的比较
类似化合物
PHCCC: 另一个 mGluR4 的正向变构调节剂,但 VU0155041 效力更高,选择性更强.
VU0364770: 一种具有类似的 mGluR4 正向变构调节特性的化合物.
VU0418506: 同一类中的另一种化合物,用于类似的研究目的.
独特性
This compound 的独特性在于,与其他类似化合物相比,它对 mGluR4 的效力高,选择性强。 它还表现出有限的血脑屏障渗透性,使其适合特定神经学研究应用 .
生物活性
VU0155041 is a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), which has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant research findings.
- Chemical Name: cis-2-[[(3,5-Dichlorophenyl)amino]carbonyl]cyclohexanecarboxylic acid sodium salt
- CAS Number: 1259372-69-4
- Purity: ≥98%
- Molecular Formula: C14H14Cl2NNaO3
This compound acts as a positive allosteric modulator at mGluR4 receptors, enhancing the receptor's response to glutamate without directly activating the receptor itself. This modulation can lead to neuroprotective effects and improvements in motor function in preclinical models of Parkinson's disease.
Parkinson's Disease Models
Research has demonstrated that this compound exhibits significant neuroprotective effects in rodent models of Parkinson's disease. Key findings include:
- Histological Protection: In a study involving unilateral 6-hydroxydopamine (6-OHDA) lesions, this compound treatment resulted in approximately 40% histological protection against neuronal loss in the substantia nigra .
- Motor Function Preservation: Behavioral tests indicated that this compound significantly preserved motor function following neurotoxic lesions, as evidenced by improved performance in tests such as the cylinder test and amphetamine-induced rotations .
- Inflammatory Response Reduction: Treatment with this compound also reduced levels of inflammatory markers in the brains of treated animals, suggesting an anti-inflammatory effect .
Dose-Response Relationship
A detailed analysis of dose-response relationships indicated that varying doses of this compound (10–100 nmol) administered prior to and following lesioning produced significant protective effects, with optimal efficacy observed at specific concentrations .
Structural Insights
Recent studies utilizing cryo-electron microscopy have elucidated the structural basis for the interaction between this compound and mGluR4. These studies revealed that this compound binds within a unique allosteric pocket on the receptor, influencing its conformational state and enhancing its signaling capabilities when activated by glutamate .
Summary of Research Findings
属性
分子式 |
C14H15Cl2NO3 |
|---|---|
分子量 |
316.2 g/mol |
IUPAC 名称 |
(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H15Cl2NO3/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20)/t11-,12+/m1/s1 |
InChI 键 |
VSMUYYFJVFSVCA-NEPJUHHUSA-N |
手性 SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O |
规范 SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O |
同义词 |
VU 0155041 VU-0155041 VU0155041 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















